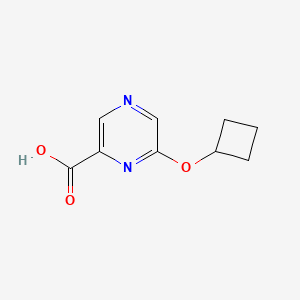

6-Cyclobutoxypyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclobutyloxypyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)7-4-10-5-8(11-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSKXQYMOYYRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclobutoxypyrazine 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.comyoutube.comnih.gov For 6-cyclobutoxypyrazine-2-carboxylic acid, the key disconnections involve the pyrazine (B50134) core, the carboxylic acid group, and the cyclobutoxy group.

Approaches to the Pyrazine Core

The central feature of the target molecule is the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The synthesis of substituted pyrazines can be approached in several ways. A common method involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. However, for a highly substituted pyrazine like the target molecule, a more convergent approach starting from a pre-functionalized pyrazine ring is often more efficient.

Introduction of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyrazine ring is a key functional handle. Retrosynthetically, this group can be introduced through the oxidation of a corresponding alkyl or hydroxymethyl group, or via the hydrolysis of a nitrile or an ester. youtube.com A common precursor for pyrazine-2-carboxylic acids is 2-cyanopyrazine or a methyl-substituted pyrazine.

A plausible retrosynthetic disconnection for the carboxylic acid group is through a functional group interconversion from a more stable or easily accessible precursor.

Incorporation of the Cyclobutoxy Group

The cyclobutoxy group at the 6-position is a defining feature of the target molecule. The most logical disconnection for this ether linkage is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a nucleophilic cyclobutoxide anion with an electrophilic pyrazine ring bearing a suitable leaving group, such as a halogen, at the 6-position.

A key precursor identified through this disconnection is 6-chloropyrazine-2-carboxylic acid. The chlorine atom at the 6-position activates the ring for nucleophilic attack by the cyclobutoxide. The Williamson ether synthesis is a classic and effective method for forming such ether linkages. francis-press.comwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol (cyclobutanol in this case) to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide. francis-press.comwikipedia.orgmasterorganicchemistry.com

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

| Disconnection | Precursors | Forward Reaction |

| C6-O Bond (Ether) | 6-Chloropyrazine-2-carboxylic acid, Cyclobutanol | Williamson Ether Synthesis (Nucleophilic Aromatic Substitution) |

| C2-COOH Bond | 6-Cyclobutoxypyrazine-2-carbonitrile | Hydrolysis |

| Pyrazine Ring | Various acyclic precursors | Condensation/Cyclization |

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, several synthetic pathways can be devised to produce 6-cyclobutoxypyrazine-2-carboxylic acid.

Multi-Step Synthesis Pathways from Established Precursors

A robust and commonly employed route starts from the commercially available 6-chloropyrazine-2-carboxylic acid. nih.govnih.govsemanticscholar.org

The key steps in this pathway are:

Protection of the Carboxylic Acid (Optional): The carboxylic acid group may need to be protected, for instance as an ester, to prevent unwanted side reactions during the subsequent nucleophilic substitution.

Nucleophilic Aromatic Substitution: The protected or unprotected 6-chloropyrazine-2-carboxylic acid is reacted with sodium cyclobutoxide. The cyclobutoxide is typically prepared in situ by treating cyclobutanol with a strong base like sodium hydride.

Deprotection (if applicable): If the carboxylic acid was protected, the protecting group is removed in the final step to yield the target molecule.

An alternative approach could involve introducing the carboxylic acid functionality after the formation of the cyclobutoxy ether. This would start with a simpler chloropyrazine derivative, followed by the etherification reaction, and finally the introduction of the carboxylic acid group.

Table 2: Example of a Multi-Step Synthetic Pathway

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 6-Chloropyrazine-2-carboxylic acid, Methanol | H2SO4 (catalytic), Reflux | Methyl 6-chloropyrazine-2-carboxylate |

| 2 | Methyl 6-chloropyrazine-2-carboxylate, Cyclobutanol | Sodium hydride (NaH), THF, Reflux | Methyl 6-cyclobutoxypyrazine-2-carboxylate |

| 3 | Methyl 6-cyclobutoxypyrazine-2-carboxylate | NaOH (aq), then H3O+ | 6-Cyclobutoxypyrazine-2-carboxylic acid |

One-Pot Reaction Sequences

While a specific one-pot synthesis for 6-cyclobutoxypyrazine-2-carboxylic acid is not extensively documented in the literature, the principles of one-pot reactions could be applied to streamline the synthesis. nih.govrjpbcs.comresearchgate.netresearchgate.net A hypothetical one-pot procedure could involve the sequential addition of reagents to a single reaction vessel. For example, starting from 6-chloropyrazine-2-carboxylic acid, one could envision a process where the carboxylic acid is first esterified in situ, followed by the addition of cyclobutanol and a base to effect the etherification, and finally, a one-pot hydrolysis of the ester to yield the final product. The development of such a process would require careful optimization of reaction conditions to ensure compatibility of all reagents and intermediates.

Optimization of Reaction Conditions and Yields

The efficient synthesis of pyrazine derivatives, including 6-Cyclobutoxypyrazine-2-carboxylic acid, is highly dependent on the careful optimization of reaction conditions. Key factors such as the choice of catalyst, solvent, and temperature play a critical role in maximizing product yield, minimizing reaction times, and ensuring the purity of the final compound.

Catalysis is a cornerstone in the synthesis of heterocyclic compounds like pyrazines. Various catalytic systems, often centered around transition metals, are employed to facilitate the construction of the pyrazine ring or the modification of its substituents. For instance, palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon or carbon-heteroatom bonds. tandfonline.com The choice of catalyst and associated ligands can dramatically influence reaction efficiency, selectivity, and yield.

A screening process is typically undertaken to identify the optimal catalyst-ligand combination. This involves testing a range of catalysts, such as those based on palladium, copper, or silver, which have been patented for the preparation of pyrazine derivatives. tandfonline.com Ligands, which are organic molecules that coordinate to the metal center, are equally important. They can modify the catalyst's electronic properties and steric environment, thereby fine-tuning its reactivity and stability. Chiral heterocyclic ligands, for example, can be used in asymmetric catalysis to produce specific stereoisomers. tandfonline.com

Table 1: Illustrative Example of Catalyst System Screening for a Key Synthetic Step

| Entry | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | 45 |

| 2 | Pd₂(dba)₃ | XPhos | 78 |

| 3 | CuI | Phenanthroline | 62 |

| 4 | NiCl₂(dppp) | - | 55 |

This table is a hypothetical representation to illustrate the impact of different catalyst and ligand combinations on the yield of a key reaction in the synthesis of a substituted pyrazine. The data is not from actual experimental results for 6-Cyclobutoxypyrazine-2-carboxylic acid.

The selection of an appropriate solvent is crucial as it can affect reactant solubility, reaction rates, and sometimes the reaction pathway itself. For the synthesis of substituted pyrazinecarboxamides, solvents such as dry toluene, dry acetone, and dry pyridine (B92270) are often employed. mdpi.com The reaction temperature must be precisely controlled; for instance, the formation of an acyl chloride intermediate may be performed under reflux, while the subsequent reaction with an amine might occur at room temperature. mdpi.comsemanticscholar.org

Optimization involves screening various solvents and temperatures to find a balance that promotes the desired reaction while suppressing the formation of byproducts. Microwave-assisted synthesis has emerged as a powerful tool, allowing for rapid heating and precise temperature control, which can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of chromone-2-carboxylic acids. mdpi.com

Table 2: Example of Solvent and Temperature Optimization

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 110 | 65 |

| 2 | Dioxane | 100 | 72 |

| 3 | DMF | 120 | 58 |

| 4 | Ethanol | 80 | 85 |

This table provides a hypothetical illustration of how solvent and temperature can influence reaction yield. The data is generalized and not specific to the synthesis of 6-Cyclobutoxypyrazine-2-carboxylic acid.

Understanding the kinetics of a reaction—how its rate is influenced by factors like concentration, temperature, and catalysts—is fundamental for process control and optimization. Kinetic studies can help elucidate the reaction mechanism and identify rate-limiting steps. For example, studies on pyrazoline synthesis have shown the reaction to follow a first-order kinetic model. researchgate.net

Continuous monitoring of the reaction progress is essential for determining the optimal reaction time and ensuring the process is proceeding as expected. Techniques such as Thin-Layer Chromatography (TLC) are commonly used for qualitative monitoring. tandfonline.commdpi.com For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of reactants and the formation of products over time. This data is invaluable for scaling up the synthesis from a laboratory setting to industrial production.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of molecules like 6-Cyclobutoxypyrazine-2-carboxylic acid is increasingly important for sustainable chemical manufacturing. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the development of solvent-free reaction conditions or the use of more environmentally benign solvents like water. A greener, one-pot synthesis of pyrazine derivatives has been reported using aqueous methanol as the reaction medium, which is both cost-effective and environmentally friendly. tandfonline.com Mechanochemical synthesis, which involves grinding solid reactants together, is another solvent-free approach that has been successfully used to prepare cocrystals of pyrazine with dicarboxylic acids. rsc.org

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate minimal waste. scranton.edu For example, a catalytic route to ethylene oxide from ethylene using only oxygen is a classic example of a 100% atom-economical reaction. scranton.edu

In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that must be disposed of. scranton.edu Synthetic strategies for pyrazine derivatives that involve condensation reactions, where water is the only byproduct, are generally more atom-economical than multi-step processes involving protecting groups or stoichiometric reagents that are not incorporated into the final product. The ideal synthesis is one where the amount of starting materials equals the amount of the desired product, with no atoms wasted.

Table 3: Comparison of Atom Economy in Ideal Reaction Types

| Reaction Type | General Transformation | Theoretical Atom Economy (%) | Waste Products |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A-B → C + D | < 100% | Stoichiometric byproduct (D) |

Photoredox Catalysis and Sustainable Approaches

The construction of the aryl ether bond in 6-cyclobutoxypyrazine-2-carboxylic acid is a critical step, traditionally accomplished via methods like the Williamson ether synthesis. However, contemporary research emphasizes the development of more sustainable and efficient protocols. Photoredox catalysis has emerged as a powerful tool for forging C–O bonds under mild conditions, offering a greener alternative to classical methods that often require harsh conditions and stoichiometric reagents.

While a direct photoredox-catalyzed synthesis of 6-cyclobutoxypyrazine-2-carboxylic acid has not been extensively documented in the literature, analogous transformations provide a strong basis for its potential application. Dual photoredox/nickel-catalyzed cross-coupling reactions have been successfully employed for the synthesis of various aryl ethers from aryl bromides and alcohols. acs.org This methodology typically involves the use of an iridium or ruthenium-based photocatalyst that, upon irradiation with visible light, engages in a catalytic cycle with a nickel complex to facilitate the C–O bond formation. Such reactions are known for their broad functional group tolerance and can often be performed at or near room temperature.

The proposed photoredox-catalyzed synthesis of 6-cyclobutoxypyrazine-2-carboxylic acid would likely start from 6-chloropyrazine-2-carboxylic acid and cyclobutanol. The reaction would be mediated by a suitable photocatalyst and a nickel catalyst, proceeding under mild, light-driven conditions. This approach would circumvent the need for strong bases and high temperatures often associated with traditional etherification methods, thus contributing to a more sustainable process.

Sustainable alternatives to the classical Williamson ether synthesis are also being actively explored. These include the use of microwave-assisted synthesis and phase-transfer catalysis. crdeepjournal.org Microwave irradiation can significantly accelerate reaction times, leading to higher throughput and often improved yields. researchgate.net Phase-transfer catalysis, on the other hand, facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solvent), which can enhance reaction rates and allow for the use of milder reaction conditions. crdeepjournal.orgfzgxjckxxb.com These techniques, when applied to the synthesis of 6-cyclobutoxypyrazine-2-carboxylic acid, could lead to more energy-efficient and scalable processes.

Comparative Analysis of Synthetic Efficiencies and Scalability

The classical Williamson ether synthesis , while a long-established and versatile method, often suffers from drawbacks when considering large-scale production. wikipedia.org It typically requires stoichiometric amounts of a strong base to deprotonate the alcohol, which can lead to significant salt waste. The reaction may also necessitate elevated temperatures and prolonged reaction times, contributing to higher energy consumption. wikipedia.org Furthermore, the scalability of this method can be hampered by issues such as poor solubility of the alkoxide and potential side reactions. rsc.org

Microwave-assisted Williamson ether synthesis offers a significant improvement in terms of reaction time and energy efficiency. researchgate.net The rapid heating achieved with microwave irradiation can lead to dramatic rate enhancements, reducing reaction times from hours to minutes. This can be particularly advantageous for high-throughput synthesis and process optimization. However, the scalability of microwave reactors for large-volume production can be a limiting factor.

Phase-transfer catalysis (PTC) provides a practical solution to many of the scalability issues associated with the classical Williamson synthesis. crdeepjournal.orgfzgxjckxxb.com By facilitating the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the aryl halide, PTC can accelerate the reaction rate and allow for the use of less hazardous and more economical bases like sodium or potassium hydroxide. crdeepjournal.org This method is well-suited for industrial applications due to its operational simplicity and improved efficiency.

The following table provides a comparative overview of these synthetic methodologies:

| Synthetic Method | Typical Reaction Conditions | Key Advantages | Potential for Scalability | Sustainability Aspects |

| Classical Williamson Ether Synthesis | Strong base (e.g., NaH), high temperature, long reaction times wikipedia.org | Well-established, versatile | Moderate, can be challenging due to heterogeneity and side reactions rsc.org | High energy consumption, significant salt waste |

| Microwave-Assisted Williamson Ether Synthesis | Microwave irradiation, shorter reaction times researchgate.net | Rapid, energy-efficient, high throughput | Limited by the size of microwave reactors | Reduced energy consumption |

| Williamson Ether Synthesis with Phase-Transfer Catalysis | Mild base (e.g., NaOH, K2CO3), moderate temperature crdeepjournal.org | Milder conditions, improved rates, operational simplicity crdeepjournal.orgfzgxjckxxb.com | High, well-suited for industrial processes | Use of less hazardous reagents, improved efficiency |

| Photoredox/Nickel-Catalyzed C-O Coupling | Visible light, photocatalyst, nickel catalyst, room temperature acs.org | Very mild conditions, high functional group tolerance, catalytic acs.orgthieme-connect.com | Developing, flow chemistry offers a viable path for scale-up thieme-connect.com | Low energy input, minimal waste, high atom economy |

Chemical Reactivity and Derivatization of 6 Cyclobutoxypyrazine 2 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity, enabling the synthesis of a wide array of derivatives through well-established organic transformations. These reactions are fundamental in modifying the compound's properties for various applications in medicinal chemistry and materials science.

Esterification Reactions and Ester Analogue Synthesis

Esterification is a common transformation for carboxylic acids, converting them into esters which can serve as important intermediates or final products. For 6-Cyclobutoxypyrazine-2-carboxylic acid, standard esterification protocols can be readily applied.

Fischer-Steglich Esterification: This method involves the direct reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed.

Carbodiimide-Mediated Esterification: A milder and often more efficient method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). This approach activates the carboxylic acid, facilitating its reaction with a wide range of alcohols under non-acidic conditions at room temperature. This is particularly useful for reactions involving acid-sensitive alcohols.

| Alcohol Reactant | Expected Ester Product | Typical Reaction Condition |

|---|---|---|

| Methanol | Methyl 6-cyclobutoxypyrazine-2-carboxylate | Fischer Esterification (H₂SO₄ catalyst) |

| Ethanol | Ethyl 6-cyclobutoxypyrazine-2-carboxylate | Fischer Esterification (H₂SO₄ catalyst) |

| tert-Butanol | tert-Butyl 6-cyclobutoxypyrazine-2-carboxylate | DCC/DMAP |

| Benzyl alcohol | Benzyl 6-cyclobutoxypyrazine-2-carboxylate | DCC/DMAP |

Amide Bond Formation and Amidopyrazine Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid group of 6-Cyclobutoxypyrazine-2-carboxylic acid is an ideal handle for creating a diverse library of amide derivatives. Studies on related pyrazine-2-carboxylic acids have demonstrated efficient synthesis of various amides. researchgate.netnih.gov

Two primary strategies are employed for this transformation:

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive 6-cyclobutoxypyrazine-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the corresponding amide. nih.gov

Use of Coupling Reagents: Modern peptide coupling reagents provide a direct, one-pot method for amide synthesis from carboxylic acids and amines. Reagents such as propylphosphonic anhydride (B1165640) (T3P), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and minimize side reactions. rjpbcs.com

The choice of amine dictates the final product, allowing for the introduction of a wide range of functional groups and structural motifs.

| Amine Coupling Partner | Expected Amide Product Name | Potential Coupling Reagent |

|---|---|---|

| Aniline | 6-Cyclobutoxy-N-phenylpyrazine-2-carboxamide | HATU |

| Piperidine | (6-Cyclobutoxypyrazin-2-yl)(piperidin-1-yl)methanone | T3P |

| Benzylamine | N-Benzyl-6-cyclobutoxypyrazine-2-carboxamide | SOCl₂ then amine |

| Glycine methyl ester | Methyl 2-(6-cyclobutoxypyrazine-2-carboxamido)acetate | HBTU |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde.

Reduction to Primary Alcohol: Strong reducing agents are required for the complete reduction of a carboxylic acid to a primary alcohol, (6-cyclobutoxypyrazin-2-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, although it is non-selective. Borane (BH₃), often used as a complex with THF (BH₃·THF), is also highly effective and offers better selectivity for carboxylic acids in the presence of other reducible functional groups like esters.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting acid. This transformation typically requires converting the carboxylic acid to a derivative, such as an ester or acyl chloride, which can then be reduced under controlled conditions (e.g., using DIBAL-H at low temperatures).

Decarboxylation Pathways and Cyanation/Azidation via Carboxylic Acid

The carboxylic acid group can be completely removed or replaced with other functional groups like nitriles or azides.

Decarboxylation: The removal of the -COOH group as CO₂ from an aromatic ring, known as decarboxylation, can be difficult and often requires harsh conditions. However, modern synthetic methods, such as transition metal-catalyzed or photoredox-catalyzed decarboxylative reactions, have enabled these transformations under milder conditions. acs.org For 6-Cyclobutoxypyrazine-2-carboxylic acid, such a reaction would yield 2-cyclobutoxypyrazine.

Decarboxylative Cyanation: This reaction replaces the carboxylic acid group with a nitrile (cyano) group. rsc.orgchemrevlett.com This transformation is valuable as the nitrile can be further converted into amines, amides, or tetrazoles. The process often involves photoredox or copper catalysis and provides a direct route to synthesize 6-cyclobutoxypyrazine-2-carbonitrile from the corresponding carboxylic acid under relatively mild conditions. nih.govorganic-chemistry.org

Azidation via Curtius Rearrangement: The carboxylic acid can be converted into a primary amine via the Curtius rearrangement. wikipedia.orgnih.gov The process involves converting the carboxylic acid into an acyl azide (B81097). This is typically done by first forming an activated species (like an acyl chloride) and then reacting it with an azide source (e.g., sodium azide). The acyl azide, upon heating, undergoes rearrangement to an isocyanate, losing nitrogen gas. wikipedia.org This isocyanate can then be trapped with water to yield the primary amine (6-cyclobutoxypyrazin-2-amine) after decarboxylation of the intermediate carbamic acid. This pathway has been successfully applied in the large-scale synthesis of aminopyrazines from their corresponding carboxylic acids. acs.orglookchem.comacs.org

| Transformation | Key Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | LiAlH₄ or BH₃·THF | (6-Cyclobutoxypyrazin-2-yl)methanol |

| Decarboxylation | Photoredox or Metal Catalyst | 2-Cyclobutoxypyrazine |

| Decarboxylative Cyanation | Cu or Pd catalyst, Cyanide Source | 6-Cyclobutoxypyrazine-2-carbonitrile |

| Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat, H₂O | 6-Cyclobutoxypyrazin-2-amine |

Reactions Involving the Pyrazine (B50134) Ring

The pyrazine ring itself can undergo transformations, although its reactivity is significantly influenced by the two nitrogen atoms.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. slideshare.netthieme-connect.de This electron deficiency deactivates the ring towards attack by electrophiles, making standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation very difficult to achieve. thieme-connect.describd.comwikipedia.org

In acidic media, which are often required for EAS, the nitrogen atoms can become protonated, further deactivating the ring and making substitution nearly impossible. wikipedia.orgum.edu.my Successful electrophilic substitutions on pyrazine systems typically require the presence of strong electron-donating (activating) groups on the ring or conversion to a pyrazine-N-oxide. thieme-connect.de

In 6-Cyclobutoxypyrazine-2-carboxylic acid, the substituents have opposing effects:

6-Cyclobutoxy group: This is an alkoxy group, which is strongly activating and directs incoming electrophiles to the ortho and para positions (positions 3 and 5).

2-Carboxylic acid group: This group is deactivating and directs incoming electrophiles to the meta position (position 5).

Nucleophilic Aromatic Substitution with Controlled Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, such as pyrazines. nih.gov For a substitution reaction to occur on the pyrazine ring of 6-Cyclobutoxypyrazine-2-carboxylic acid, a derivative containing a suitable leaving group (e.g., a halogen) is required. The inherent electron deficiency of the pyrazine ring, which is further enhanced by the electron-withdrawing carboxylic acid group, activates the ring for attack by nucleophiles.

The regioselectivity of such a reaction is dictated by the electronic influence of the existing substituents. In unsymmetrical 3,5-dichloropyrazines, it has been observed that electron-withdrawing groups direct nucleophilic attack to the 5-position, whereas electron-donating groups direct the attack to the 3-position. acs.orgacs.org In a hypothetical halogenated derivative of 6-Cyclobutoxypyrazine-2-carboxylic acid (e.g., 5-chloro-6-cyclobutoxypyrazine-2-carboxylic acid), the cyclobutoxy group acts as an electron-donating group, while the carboxylic acid is electron-withdrawing. The outcome of a nucleophilic attack would depend on the interplay of these competing effects, though computational studies on similar systems suggest that the site of substitution can be reliably predicted. acs.orgresearchgate.net The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion, whose stability is enhanced by the presence of ortho or para electron-withdrawing groups relative to the site of attack. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on pyrazine scaffolds. rsc.orgrsc.org These reactions typically involve a halogenated pyrazine derivative as the electrophilic partner. A halo-derivative of 6-Cyclobutoxypyrazine-2-carboxylic acid could readily participate in a variety of such transformations, including Suzuki, Stille, Heck, and Sonogashira couplings.

Palladium complexes are the most common catalysts for these reactions, although nickel- and iron-based catalysts have also been employed. researchgate.netresearchgate.netacs.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. These methods allow for the introduction of a wide array of substituents, such as aryl, vinyl, alkynyl, and alkyl groups, onto the pyrazine core.

| Reaction Type | Coupling Partner | Typical Catalyst | Potential Product Moiety |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl, Heteroaryl, Vinyl |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Vinyl, Alkynyl |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | Amino |

This table summarizes potential cross-coupling reactions on a hypothetical halo-derivative of 6-Cyclobutoxypyrazine-2-carboxylic acid, based on established pyrazine chemistry. rsc.orgresearchgate.netresearchgate.net

Modifications of the Cyclobutoxy Side Chain

Cleavage and Re-functionalization of the Ether Linkage

The aryl-alkyl ether bond of the cyclobutoxy group can be cleaved under specific, often harsh, conditions. Acid-catalyzed cleavage, typically employing strong acids like HBr or HI, is a common method. masterorganicchemistry.comwikipedia.org The reaction initiates with the protonation of the ether oxygen, followed by a nucleophilic attack by the conjugate base (e.g., Br⁻). masterorganicchemistry.com Depending on the stability of the potential carbocation intermediates, the mechanism can proceed via an SN1 or SN2 pathway. wikipedia.org Given the secondary nature of the cyclobutyl carbon, a mixed or SN2 pathway is likely. Cleavage would yield 6-hydroxypyrazine-2-carboxylic acid and a cyclobutyl halide. Alternative reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr₃).

Once cleaved, the resulting 6-hydroxypyrazine derivative offers a new site for functionalization. The hydroxyl group can be re-alkylated to introduce different side chains or converted into a triflate (OTf), which is an excellent leaving group for subsequent metal-catalyzed cross-coupling reactions.

Cyclobutane (B1203170) Ring-Opening Reactions (if applicable)

Cyclobutane rings possess significant ring strain, making them susceptible to ring-opening reactions under certain energetic conditions. researchgate.net These reactions typically require forcing conditions such as catalytic hydrogenation at elevated temperatures and pressures with catalysts like nickel or platinum. pharmaguideline.com Such a reaction would open the cyclobutane ring to yield a linear butyl side chain attached to the pyrazine ether. Other conditions that can induce ring-opening include thermolysis, photolysis, or treatment with strong acids or bases. researchgate.net However, the applicability of these methods to 6-Cyclobutoxypyrazine-2-carboxylic acid would be limited by the stability of the pyrazine core and carboxylic acid functional group under the required harsh conditions. Donor-acceptor substituted cyclobutanes can also undergo ring-opening when treated with nucleophiles in the presence of a Lewis acid. acs.org

Introduction of Additional Functionalities on the Cyclobutyl Ring

Direct functionalization of the C-H bonds on the cyclobutyl ring represents a modern and efficient strategy for introducing complexity. acs.org While challenging due to the relative inertness of sp³ C-H bonds, several methods have been developed. These include strategies using directing groups to guide a metal catalyst to a specific C-H bond for subsequent arylation, olefination, or other transformations. acs.orgbaranlab.org

A notable strategy involves a sequential C-H/C-C functionalization approach for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from cyclobutyl aryl ketone precursors. nih.govresearchgate.net This involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed ring-opening and functionalization. nih.govresearchgate.net While requiring initial modification of the parent molecule, this highlights a potential pathway to introduce diverse aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high stereocontrol. nih.gov Rhodium-catalyzed C-H insertion reactions have also been shown to be effective for the functionalization of cyclobutanes. nih.gov

Stereoselective Transformations

The parent molecule, 6-Cyclobutoxypyrazine-2-carboxylic acid, is achiral. Stereoselective transformations become relevant upon the introduction of chiral centers, primarily through the modification of the cyclobutyl side chain.

The synthesis of multi-substituted cyclobutanes with controlled stereochemistry is a significant challenge in organic chemistry. researchgate.net Methodologies such as photochemical [2+2] cycloadditions, often controlled by anions or chiral templates, can produce specific stereoisomers of cyclobutane derivatives. acs.orgnih.gov Furthermore, the stereoselective synthesis of cyclobutanes can be achieved through the contraction of chiral pyrrolidines, a method that demonstrates a "memory of chirality" to produce enantiopure cyclobutane products. acs.org

Should functionalization of the cyclobutyl ring (as described in 3.3.3) introduce a prochiral center (e.g., a ketone or an alkene), a wide range of stereoselective reactions could be employed. For instance, an exocyclic double bond could undergo stereoselective dihydroxylation or epoxidation. A ketone on the ring could be reduced stereoselectively using chiral reducing agents to yield enantiomerically enriched secondary alcohols. These transformations would allow for the synthesis of specific stereoisomers of derivatized 6-Cyclobutoxypyrazine-2-carboxylic acid, which could be valuable for structure-activity relationship studies in medicinal chemistry.

Enantioselective Synthesis of Chiral Derivatives

There is no available research detailing the enantioselective synthesis of chiral derivatives from 6-Cyclobutoxypyrazine-2-carboxylic acid. Methodologies often employed for the enantioselective transformation of carboxylic acids, such as catalytic asymmetric hydrogenation, chiral auxiliary-mediated reactions, or enzymatic resolutions, have not been reported for this specific substrate. Therefore, no data on catalysts, reaction conditions, enantiomeric excess values, or specific chiral derivatives can be provided.

Diastereoselective Reaction Pathways

Similarly, the scientific literature lacks any documented studies on the diastereoselective reactions of 6-Cyclobutoxypyrazine-2-carboxylic acid. Diastereoselective synthesis, which is crucial for the creation of compounds with multiple stereocenters, often relies on substrate control, auxiliary control, or reagent control to favor the formation of one diastereomer over another. In the context of 6-Cyclobutoxypyrazine-2-carboxylic acid, there are no published examples of such reactions, including diastereoselective additions to the pyrazine ring or transformations of the carboxylic acid moiety that would generate diastereomeric products. As a result, no information on reaction pathways, diastereomeric ratios, or the factors influencing stereochemical outcomes is available.

Advanced Structural Characterization and Stereochemical Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

The proton (¹H) NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine (B50134) ring, typically in the downfield region (δ 8.0-9.0 ppm). The protons of the cyclobutoxy group would appear further upfield, with the methine proton adjacent to the oxygen atom being the most deshielded of this group. The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield (δ 10-13 ppm). libretexts.org

The carbon-¹³C NMR spectrum would complement this data, showing a signal for the carbonyl carbon of the carboxylic acid in the range of 160-180 ppm. libretexts.org The four unique carbons of the pyrazine ring and the three unique carbons of the cyclobutoxy group would also be identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6-Cyclobutoxypyrazine-2-carboxylic acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 160 - 180 |

| Pyrazine Ring Protons (2H) | 8.0 - 9.0 | 140 - 160 |

| Cyclobutoxy Methine (1H) | 4.5 - 5.5 | 70 - 80 |

| Cyclobutoxy Methylene (B1212753) (4H) | 1.5 - 2.5 | 25 - 35 |

| Cyclobutoxy Methylene (2H) | 1.2 - 2.0 | 10 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²JHH and ³JHH). It would be instrumental in tracing the connectivity within the cyclobutyl ring, showing correlations between the methine proton and the adjacent methylene protons, and among the different methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that has attached protons, such as those in the pyrazine ring and the cyclobutoxy group.

A correlation between the cyclobutoxy methine proton and the pyrazine carbon atom at position 6 (C6), confirming the ether linkage.

Correlations between the pyrazine protons and adjacent or nearby carbons, confirming their positions relative to the carboxylic acid and cyclobutoxy substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, NOE signals between protons on the pyrazine ring and those on the cyclobutyl ring could help define the orientation of the cyclobutoxy group relative to the pyrazine plane.

The conformational flexibility of 6-Cyclobutoxypyrazine-2-carboxylic acid primarily involves rotation around the pyrazine-oxygen and oxygen-cyclobutyl single bonds, as well as the ring-puckering of the cyclobutyl moiety. NMR data can provide valuable insights into the dominant conformations in solution. copernicus.orgnih.gov

The magnitude of the three-bond proton-proton coupling constants (³JHH) within the cyclobutyl ring, determined from a high-resolution 1D ¹H spectrum or COSY, can be used to analyze the ring's pucker and the preferred orientation of the substituents. nih.gov Furthermore, quantitative analysis of through-space NOESY cross-peaks can provide distance restraints between specific protons, which can be used to build a computational model of the molecule's average conformation in solution. researchgate.netfrontiersin.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the exact mass of the molecule, thereby confirming its molecular formula, and to study its fragmentation pattern upon ionization, which provides additional structural information. The molecular formula of 6-Cyclobutoxypyrazine-2-carboxylic acid is C₉H₁₀N₂O₃, corresponding to a monoisotopic mass of 194.0691 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would likely be detected as the protonated molecule [M+H]⁺ at m/z 195.0764 or the deprotonated molecule [M-H]⁻ at m/z 193.0619. High-resolution mass spectrometry would confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways. For aromatic carboxylic acids, common fragmentation patterns under collision-induced dissociation (CID) include the neutral loss of key functional groups. ed.ac.uknih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for 6-Cyclobutoxypyrazine-2-carboxylic acid

| Precursor Ion [M-H]⁻ | Fragment m/z | Neutral Loss | Lost Fragment | Plausible Fragment Structure |

| 193.06 | 149.07 | 44.0 | CO₂ | Deprotonated 2-cyclobutoxypyrazine |

| Precursor Ion [M+H]⁺ | Fragment m/z | Neutral Loss | Lost Fragment | Plausible Fragment Structure |

| 195.08 | 177.07 | 18.0 | H₂O | Acylium ion formed from loss of water |

| 195.08 | 139.05 | 56.1 | C₄H₈ | Protonated 6-hydroxypyrazine-2-carboxylic acid |

The most characteristic fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide (CO₂, 44 Da). nih.gov For the protonated species, fragmentation of the cyclobutoxy group, such as the loss of cyclobutene (B1205218) (C₄H₆, 54 Da) or cleavage to lose other small fragments, would also be expected, providing further confirmation of the substituent's identity. libretexts.orgyoutube.commiamioh.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared and Raman techniques, is essential for identifying the various functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of 6-cyclobutoxypyrazine-2-carboxylic acid is predicted to show several characteristic absorption bands corresponding to its carboxylic acid, ether, and aromatic-like pyrazine moieties.

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch: Absorptions for the sp³-hybridized carbons of the cyclobutyl group are expected just below 3000 cm⁻¹, while the sp² C-H stretch from the pyrazine ring would appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. masterorganicchemistry.com

C=N and C=C Stretches: The pyrazine ring will exhibit characteristic stretching vibrations in the 1400-1620 cm⁻¹ region. researchgate.net

C-O Stretch: Two distinct C-O stretching bands are anticipated: one for the carboxylic acid (approx. 1210-1320 cm⁻¹) and another for the cyclobutyl ether linkage (approx. 1050-1150 cm⁻¹). libretexts.orgopenstax.orgpressbooks.pub

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Very Broad |

| Pyrazine (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Cyclobutyl (C-H) | Stretching | 2850 - 2980 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong |

| Pyrazine Ring (C=C, C=N) | Stretching | 1400 - 1620 | Medium to Strong |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1050 - 1150 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy, as it is more sensitive to non-polar bonds and symmetric vibrations. For 6-cyclobutoxypyrazine-2-carboxylic acid, Raman spectroscopy would be particularly effective for characterizing the symmetric "breathing" modes of the pyrazine ring and the C-C bond vibrations within the cyclobutyl moiety, which often produce weak signals in IR spectra. researchgate.netresearchgate.net The pyrazine ring vibrations, in particular, are known to give rise to distinct and often intense Raman bands. nih.govrsc.org While specific experimental data is not available, this technique would be invaluable for a comprehensive vibrational analysis of the molecule's carbon skeleton.

Computational and Theoretical Investigations of 6 Cyclobutoxypyrazine 2 Carboxylic Acid

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Cyclobutoxypyrazine-2-carboxylic acid, DFT calculations can elucidate fundamental aspects of its chemistry. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost nih.gov.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor researchgate.net. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity nih.govmdpi.com.

For pyrazine (B50134) derivatives, the HOMO is typically localized over the electron-rich pyrazine ring and substituents, while the LUMO is also distributed across the aromatic system. In 6-Cyclobutoxypyrazine-2-carboxylic acid, the electron-donating nature of the cyclobutoxy group and the electron-withdrawing carboxylic acid group influence the energies of these orbitals. DFT calculations can precisely map the electron density of these orbitals and compute their energy levels.

Table 1: Representative Frontier Orbital Energies for a Pyrazine Carboxylic Acid Derivative Calculated using DFT/B3LYP. Values are illustrative for a molecule of this class.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.70 | Indicator of chemical reactivity and stability |

DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which are invaluable for predicting chemical reactivity. MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 6-Cyclobutoxypyrazine-2-carboxylic acid, the MEP would likely show:

Nucleophilic Sites: Negative potential (red/yellow areas) would be concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic group, indicating these are the most probable sites for electrophilic attack.

Electrophilic Sites: Positive potential (blue areas) would be expected around the hydrogen atom of the carboxylic acid's hydroxyl group, making it susceptible to deprotonation, and to a lesser extent, on the carbon atoms adjacent to the electronegative nitrogen and oxygen atoms.

Such analyses allow for the prediction of how the molecule will interact with other reagents and biological targets nih.govchemrxiv.org.

Theoretical vibrational analysis via DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can assign specific absorption bands to the corresponding molecular motions (e.g., stretching, bending) nih.govnih.gov.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve accuracy, they are commonly multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) nih.govnih.gov. For 6-Cyclobutoxypyrazine-2-carboxylic acid, key vibrational modes would include the C=O and O-H stretching of the carboxylic acid group and various C-H and C-N stretching and bending modes of the pyrazine and cyclobutyl rings. The carboxylic acid O-H stretch is typically a very broad and strong absorption, while the C=O stretch gives a sharp, intense peak msu.edu.

Table 2: Predicted Key Vibrational Frequencies for 6-Cyclobutoxypyrazine-2-carboxylic Acid Frequencies are scaled and illustrative. Assignments based on DFT calculations of similar structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch (Carboxylic Acid) | ~3300-2500 | Strong, Broad |

| C-H stretch (Aromatic/Aliphatic) | ~3100-2850 | Medium-Weak |

| C=O stretch (Carboxylic Acid) | ~1720-1700 | Strong, Sharp |

| C=N/C=C stretch (Pyrazine Ring) | ~1600-1450 | Medium-Strong |

| C-O stretch (Ether & Acid) | ~1300-1100 | Strong |

Molecular Dynamics Simulations

While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the motions of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions nih.govmdpi.com.

The flexibility of the cyclobutoxy group and the potential for rotation around the bond connecting it to the pyrazine ring mean that 6-Cyclobutoxypyrazine-2-carboxylic acid can adopt multiple conformations. MD simulations in an explicit solvent (like water) can explore this conformational landscape. By simulating the molecule's movement over nanoseconds, researchers can identify the most stable (lowest energy) conformations and the energy barriers for transitioning between them. This is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Given that many pyrazine derivatives exhibit biological activity, MD simulations are a key tool for studying how 6-Cyclobutoxypyrazine-2-carboxylic acid might interact with a biological target, such as an enzyme's active site nih.gov. After an initial binding pose is predicted using molecular docking, an MD simulation can be run on the ligand-protein complex.

This simulation provides insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess the stability of the interaction over time.

Key Interactions: The simulation can track specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex, identifying the key amino acid residues involved in binding semanticscholar.org.

Conformational Changes: MD can reveal whether the ligand or the protein undergoes conformational changes upon binding, which is often a critical aspect of molecular recognition and biological function.

These modeling studies can help rationalize structure-activity relationships and guide the design of new molecules with improved binding affinity and specificity nih.gov.

Structure-Activity Relationship (SAR) Studies via Computational Design Principles

Structure-Activity Relationship (SAR) analysis is a foundational element in medicinal chemistry and drug design, aiming to correlate the structural features of a molecule with its biological activity. drugdesign.org Computational design principles have significantly enhanced SAR studies by enabling the systematic in-silico modification of a lead compound and predicting the resulting effects on its activity. For 6-Cyclobutoxypyrazine-2-carboxylic acid, computational SAR studies would focus on identifying the key structural motifs essential for its biological function and exploring modifications to optimize its properties. This involves analyzing how changes to the pyrazine core, the cyclobutoxy substituent, and the carboxylic acid group influence the molecule's electronic, steric, and hydrophobic profile, which in turn dictates its interaction with a biological target.

Design of Hypothetical Analogues with Modified Pyrazine or Cyclobutoxy Features

Based on the core structure of 6-Cyclobutoxypyrazine-2-carboxylic acid, computational methods allow for the rational design of hypothetical analogues to probe the SAR. These modifications are guided by established principles concerning pyrazine derivatives and their biological activities. nih.govnih.gov The primary goals are to enhance potency, selectivity, and pharmacokinetic properties.

Modifications to the Cyclobutoxy Group: The cyclobutoxy moiety is a key feature that can be altered to explore its impact on binding affinity and metabolic stability. Hypothetical modifications could include:

Altering Ring Size: Replacing the cyclobutoxy group with cyclopentoxy or cyclohexyloxy moieties to investigate how the size and conformation of the cycloalkane ring affect activity.

Introducing Substituents: Adding substituents, such as methyl or fluoro groups, to the cyclobutyl ring to explore specific steric and electronic interactions within a target's binding pocket.

Substitution at C3 and C5: Introducing small electron-donating groups (e.g., amino, methyl) or electron-withdrawing groups (e.g., halides) at the 3- and 5-positions of the pyrazine ring. Studies on other pyrazinoic acid analogues have shown that amino group substitutions at these positions can be particularly effective at increasing potency. nih.gov

Bioisosteric Replacement: The carboxylic acid group is often essential for activity in pyrazinoic acid derivatives, likely due to its role in target binding. nih.gov However, computational models could explore replacing it with known bioisosteres, such as tetrazoles, to evaluate potential improvements in metabolic stability or cell permeability while attempting to maintain the key binding interactions.

Below is an interactive table showcasing a selection of designed hypothetical analogues and the rationale for their design.

| Analogue Name | Modification | Rationale for Design |

| 6-Cyclopentyloxypyrazine-2-carboxylic acid | Cyclobutoxy → Cyclopentyloxy | To assess the effect of increased lipophilicity and altered steric profile of the alkoxy group on activity. |

| 6-(3-Fluorocyclobutoxy)pyrazine-2-carboxylic acid | H → F on Cyclobutyl ring | To introduce a polar contact point and potentially enhance binding affinity through hydrogen bonding or favorable electrostatic interactions. |

| 5-Amino-6-cyclobutoxypyrazine-2-carboxylic acid | H → NH2 at C5 position | Based on findings that amino substitutions on the pyrazine ring can significantly increase the potency of pyrazinoic acid analogues. nih.gov |

| 6-Cyclobutylthiopyrazine-2-carboxylic acid | Ether O → Thioether S | To evaluate the importance of the ether oxygen atom for hydrogen bonding and to modify the geometry and electronic character of the substituent. |

| 5-(6-Cyclobutoxypyrazin-2-yl)-2H-tetrazole | Carboxylic Acid → Tetrazole | To investigate a common bioisosteric replacement for the carboxylic acid group, potentially improving pharmacokinetic properties. |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Theoretical Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.com For a series of analogues derived from 6-Cyclobutoxypyrazine-2-carboxylic acid, a QSAR model can be developed to predict the activity of untested or hypothetical compounds, thereby guiding synthetic efforts toward more potent molecules. nih.govjapsonline.com

The development of a QSAR model involves several key steps:

Data Set Assembly: A dataset of structurally related pyrazine derivatives with experimentally determined biological activities is compiled. This set is typically divided into a training set for model generation and a test set for model validation. ijournalse.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., orbital energies like HOMO and LUMO, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). brieflands.comnih.gov Density Functional Theory (DFT) is often used to calculate these quantum chemical descriptors accurately. ijournalse.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are employed to create a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.govimist.ma

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and statistical metrics like the correlation coefficient (R²) and the predictive correlation coefficient (q²). japsonline.comjapsonline.com

A hypothetical QSAR model for a series of 6-alkoxypyrazine-2-carboxylic acid analogues might take the form of the following equation:

pIC50 = β0 + β1(LogP) + β2(LUMO) + β3(V_s,min) + β4(Molecular_Volume)

In this equation, pIC50 represents the biological activity, LogP is a measure of hydrophobicity, LUMO is the energy of the Lowest Unoccupied Molecular Orbital, V_s,min is the minimum surface electrostatic potential, and the β values are coefficients determined by the regression analysis. brieflands.comnih.gov Such a model would indicate that a combination of hydrophobicity, electronic susceptibility to nucleophilic attack, and electrostatic potential are key drivers of activity.

The following interactive table presents hypothetical data that would be used to develop such a QSAR model.

| Compound ID | pIC50 (Experimental) | LogP (Calculated) | LUMO (eV) (Calculated) | Molecular Volume (ų) (Calculated) | pIC50 (Predicted by Model) |

| 1 | 5.8 | 2.1 | -1.5 | 180 | 5.75 |

| 2 | 6.2 | 2.5 | -1.6 | 195 | 6.22 |

| 3 | 5.5 | 2.8 | -1.4 | 210 | 5.48 |

| 4 | 6.5 | 2.4 | -1.7 | 190 | 6.51 |

| 5 | 6.8 | 2.7 | -1.8 | 205 | 6.79 |

Reaction Mechanism Studies Using Computational Tools

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.gov For the synthesis of 6-Cyclobutoxypyrazine-2-carboxylic acid, computational studies can be used to map out the entire reaction pathway, identify key intermediates, and calculate the energy barriers associated with each step. This knowledge is invaluable for optimizing reaction conditions, improving yields, and understanding potential side reactions. Methods like Density Functional Theory (DFT) are commonly used to calculate the geometries and energies of reactants, products, intermediates, and transition states. nih.gov

A plausible synthetic route to 6-Cyclobutoxypyrazine-2-carboxylic acid involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, such as methyl 6-chloropyrazine-2-carboxylate, with sodium cyclobutoxide, followed by hydrolysis of the ester. Computational tools can model this entire sequence.

Transition State Analysis

The transition state (TS) is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for reactants to be converted into products. nih.gov Transition state analysis involves computationally locating the precise geometry of the TS and calculating its energy. This provides the activation energy (Ea) of the reaction, which is a critical determinant of the reaction rate.

For the SNAr reaction between methyl 6-chloropyrazine-2-carboxylate and the cyclobutoxide anion, the key step is the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The reaction proceeds through two transition states:

TS1: The transition state leading to the formation of the Meisenheimer intermediate.

TS2: The transition state for the expulsion of the chloride leaving group from the intermediate.

Computational analysis would reveal the bond lengths and angles of these transition states. For TS1, the calculations would show the partial formation of the C-O bond between the pyrazine ring and the cyclobutoxide and the beginning of the charge delocalization onto the pyrazine ring's nitrogen atoms and the carboxyl group. Analysis of the vibrational frequencies is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Energy Profiles of Proposed Synthetic Steps

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This profile provides a visual representation of the energy changes throughout the reaction, highlighting the activation energies and the relative stabilities of all species involved.

The following interactive table provides a hypothetical energy profile for the SNAr reaction step, with energies given relative to the starting reactants.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Methyl 6-chloropyrazine-2-carboxylate + Cyclobutoxide) | 0.0 |

| TS1 | Transition State 1 (Formation of Meisenheimer complex) | +15.2 |

| I | Meisenheimer Intermediate | -5.8 |

| TS2 | Transition State 2 (Expulsion of Chloride) | +12.5 |

| P | Products (Methyl 6-cyclobutoxypyrazine-2-carboxylate + Cl⁻) | -18.7 |

Utility of 6 Cyclobutoxypyrazine 2 Carboxylic Acid As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent functionalities of 6-Cyclobutoxypyrazine-2-carboxylic acid, namely the carboxylic acid group and the pyrazine (B50134) ring, position it as a promising starting material for the synthesis of more elaborate molecular architectures. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Construction of Polycyclic Heterocyclic Systems

The pyrazine core of 6-Cyclobutoxypyrazine-2-carboxylic acid is a key feature that can be exploited for the construction of polycyclic heterocyclic systems. Pyrazine derivatives are known to participate in various cyclization reactions. For instance, the nitrogen atoms in the pyrazine ring can act as nucleophiles or be activated to facilitate annulation reactions, leading to the formation of fused ring systems. While direct examples involving the 6-cyclobutoxy variant are not readily found, the general reactivity of pyrazinecarboxylic acids suggests its potential in synthesizing novel heterocyclic frameworks of interest in medicinal chemistry and materials science.

Assembly of Advanced Chemical Scaffolds

The term "advanced chemical scaffolds" refers to core molecular structures that can be systematically modified to create libraries of compounds for various applications, including drug discovery. 6-Cyclobutoxypyrazine-2-carboxylic acid can serve as a foundational scaffold. The cyclobutoxy group offers a unique three-dimensional feature that can influence the conformational properties and biological activity of resulting molecules. The pyrazine ring provides sites for further functionalization through substitution reactions, allowing for the exploration of chemical space around this core structure. The combination of the planar aromatic pyrazine ring and the non-planar cyclobutoxy group presents an interesting scaffold for designing molecules with specific spatial arrangements.

Application in Material Science Research

The application of pyrazine derivatives in material science is an active area of research. Their electron-deficient nature and rigid structures make them suitable components for organic electronic materials.

Monomer or Polymer Constituent Investigations

While no specific studies detailing the use of 6-Cyclobutoxypyrazine-2-carboxylic acid as a monomer have been identified, its structure is amenable to polymerization. The carboxylic acid functionality could be used for condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would incorporate the pyrazine and cyclobutoxy units into the polymer backbone, potentially imparting unique thermal, mechanical, or electronic properties to the material. Further research would be required to explore its reactivity in polymerization and to characterize the properties of any resulting polymers.

Photo-Physical Property Modulation Studies

Pyrazine-containing compounds are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. The electronic nature of the pyrazine ring can be tuned by substituents, which in turn affects the absorption and emission of light. The cyclobutoxy group, while not directly conjugated to the pyrazine ring, could influence the solid-state packing of molecules, which can have a significant impact on the photophysical properties of the material in the solid state. Studies on similar pyrazine derivatives have shown that the introduction of different substituents can modulate their emission wavelengths and quantum yields. Therefore, it is plausible that materials derived from 6-Cyclobutoxypyrazine-2-carboxylic acid could be investigated for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors, though specific experimental data is currently lacking.

Role in Chemical Probe Development

Chemical probes are small molecules used to study biological processes. The development of effective chemical probes often requires a scaffold that can be readily modified to incorporate reporter tags (e.g., fluorescent dyes) and reactive groups for target engagement. The carboxylic acid handle on 6-Cyclobutoxypyrazine-2-carboxylic acid provides a convenient point for the attachment of such functionalities. The pyrazine core itself can be a key pharmacophore that interacts with a biological target. While there is no direct evidence of 6-Cyclobutoxypyrazine-2-carboxylic acid being used as a chemical probe, its structure is consistent with the design principles of such molecules. Future work could explore its potential as a starting point for the development of novel probes for various biological targets.

Derivatization for Combinatorial Library Synthesis

The carboxylic acid functional group of 6-cyclobutoxypyrazine-2-carboxylic acid is a key handle for derivatization, making it an excellent scaffold for the construction of combinatorial libraries. nih.govresearchgate.net These libraries, containing a large number of structurally related compounds, are crucial for high-throughput screening in the search for new drug candidates and other functional molecules. The primary route for derivatization is the formation of amides and esters. nih.gov

Amide Library Synthesis:

The reaction of the carboxylic acid with a diverse set of primary and secondary amines is a straightforward approach to generate a library of pyrazinecarboxamides. nih.govresearchgate.net This can be achieved using either solution-phase or solid-phase parallel synthesis techniques. mdpi.com In a typical solution-phase approach, the carboxylic acid is activated with a coupling reagent, such as a carbodiimide, and then reacted with an array of amines in a multi-well plate format. youtube.com

Solid-phase synthesis offers the advantage of simplified purification. In this method, an amine is attached to a solid support (resin), and the activated 6-cyclobutoxypyrazine-2-carboxylic acid is then added. After the reaction, excess reagents and byproducts can be washed away, and the desired amide is cleaved from the resin in high purity.

Ester Library Synthesis:

Similarly, an ester library can be synthesized by reacting 6-cyclobutoxypyrazine-2-carboxylic acid with a variety of alcohols. Fischer esterification, using a strong acid catalyst, is a common method for this transformation. The reactions can be performed in parallel to rapidly generate a diverse collection of esters.

The tables below illustrate the potential for generating diverse libraries from 6-cyclobutoxypyrazine-2-carboxylic acid.

Table of Potential Amine Building Blocks for Amide Library Synthesis:

| Amine Class | Examples |

| Primary Alkylamines | Methylamine, Ethylamine, Propylamine |

| Secondary Alkylamines | Dimethylamine, Diethylamine, Piperidine |

| Anilines | Aniline, 4-Fluoroaniline, 3-Methoxyaniline |

| Heterocyclic Amines | 2-Aminothiazole, 4-Aminopyridine |

Table of General Reaction Conditions for Parallel Amide Synthesis:

| Parameter | Condition |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Coupling Reagent | HATU, HBTU, or EDC/HOBt |

| Base | Diisopropylethylamine (DIPEA) |

| Temperature | Room Temperature |

| Reaction Time | 2-16 hours |

Future Research Directions and Unexplored Avenues for 6 Cyclobutoxypyrazine 2 Carboxylic Acid

Bio-Inspired Synthetic Routes

Nature, a master chemist, often provides elegant and efficient pathways for the synthesis of complex molecules. Pyrazine (B50134) alkaloids, for instance, are a class of naturally occurring compounds that can serve as inspiration for the synthesis of 6-cyclobutoxypyrazine-2-carboxylic acid. A biomimetic approach could involve the dimerization of α-amino aldehydes derived from amino acids to construct the core pyrazine ring. rsc.orgnih.gov This strategy offers a concise and potentially stereoselective route to functionalized pyrazines.

Future research could focus on identifying or engineering enzymes that can catalyze the formation of the pyrazine core or the introduction of the cyclobutoxy group. By harnessing biocatalysis, it may be possible to develop greener and more sustainable synthetic methods.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. mdpi.comgalchimia.com The application of continuous-flow systems to the synthesis of 6-cyclobutoxypyrazine-2-carboxylic acid is a promising and largely unexplored area.

Catalyst Discovery for Efficient Transformations

The development of novel and efficient catalytic systems is crucial for the synthesis and functionalization of heterocyclic compounds. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), are widely used for carbon-carbon and carbon-heteroatom bond formation on pyrazine rings. rsc.orgrsc.org

Future research should focus on the discovery of new catalysts that can efficiently mediate the synthesis of 6-cyclobutoxypyrazine-2-carboxylic acid and its derivatives. This could include the development of catalysts based on earth-abundant metals, such as iron or manganese, to provide more sustainable and cost-effective synthetic routes. mdpi.comacs.org Additionally, exploring catalytic C-H activation could provide a direct and atom-economical method for the functionalization of the pyrazine core. nih.govrsc.org

Exploration of Novel Reactivity Patterns

Understanding the inherent reactivity of a molecule is key to unlocking its full potential. The pyrazine ring system is known to be π-deficient, which influences its reactivity. slideshare.net While general reactivity patterns of pyrazines are established, the specific influence of the cyclobutoxy and carboxylic acid substituents on 6-cyclobutoxypyrazine-2-carboxylic acid remains to be explored.

Future investigations could delve into the dearomatization of the pyrazine ring, a strategy that can lead to the formation of chiral, C-substituted piperazines. nih.gov The unique electronic properties conferred by the cyclobutoxy group may lead to novel and unexpected reactivity, opening up new avenues for the synthesis of complex and diverse molecular architectures.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides a powerful lens through which to examine reaction mechanisms and predict molecular properties. Density Functional Theory (DFT) has been successfully employed to study the formation of pyrazine derivatives, providing valuable insights into the energetics and transition states of reaction pathways. researchgate.net

For 6-cyclobutoxypyrazine-2-carboxylic acid, advanced computational modeling could be used to:

Elucidate the mechanism of its formation.

Predict its conformational preferences.

Understand the electronic effects of the substituents on the pyrazine ring.

Guide the design of more efficient catalysts and synthetic routes.

By combining theoretical calculations with experimental studies, a deeper and more comprehensive understanding of the chemistry of this molecule can be achieved.

Integration into Supramolecular Chemistry Research

Nitrogen-containing heterocycles are versatile building blocks in supramolecular chemistry due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. msesupplies.comnih.gov The presence of both a carboxylic acid and a pyrazine ring in 6-cyclobutoxypyrazine-2-carboxylic acid makes it an attractive candidate for integration into supramolecular systems.

Future research could explore the use of this molecule as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org The resulting materials could have interesting properties and potential applications in areas such as gas storage, catalysis, and sensing. Furthermore, the ability of the pyrazine moiety to interact with biological macromolecules suggests that 6-cyclobutoxypyrazine-2-carboxylic acid could be a valuable tool for the development of new probes and sensors. acs.org

Expanding the Chemical Space of Cyclobutoxy-Substituted Pyrazines

To fully explore the potential of 6-cyclobutoxypyrazine-2-carboxylic acid, it is essential to expand the chemical space around this core scaffold. This involves the synthesis and evaluation of a diverse library of derivatives with modifications at various positions of the pyrazine ring.

Strategies for expanding the chemical space could include:

Derivatization of the carboxylic acid group: Conversion to amides, esters, and other functional groups to modulate properties such as solubility and biological activity.

Functionalization of the pyrazine ring: Introduction of additional substituents through electrophilic or nucleophilic substitution reactions.

Variation of the alkoxy substituent: Replacement of the cyclobutoxy group with other cyclic or acyclic alkoxy groups to probe structure-activity relationships.

By systematically exploring the chemical space around this scaffold, it will be possible to identify compounds with optimized properties for a range of applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Cyclobutoxypyrazine-2-carboxylic acid, and how do reaction parameters influence yield?